molecular formula C7H10N2O4 B8473409 Ethyl 2,4-dioxoimidazolidine-1-acetate

Ethyl 2,4-dioxoimidazolidine-1-acetate

Cat. No. B8473409
M. Wt: 186.17 g/mol
InChI Key: OHZVVWICBOJXRK-UHFFFAOYSA-N
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Patent
US05912261

Procedure details

Concentrated hydrochloric acid (24.0 mL) was gradually dropped into 350 mL of an aqueous solution containing 27.5 g of diethyl iminodiacetate and 23.3 g of potassium cyanate. After stirring at room temperature for 18 hours, the reaction mixture was concentrated in vacuo. The residue was extracted with ethyl acetate several times and the extracts were combined followed by drying over sodium sulfate. The dried extract was concentrated and the residue was recrystallized from ethanol to give 11.1 g of ethyl 2,4-dioxoimidazolidine-1-acetate as white crystals.
Quantity
24 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
23.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([CH2:9][C:10]([O:12]CC)=O)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O-:15][C:16]#[N:17].[K+]>>[O:15]=[C:16]1[NH:17][C:10](=[O:12])[CH2:9][N:2]1[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Name
aqueous solution
Quantity
350 mL
Type
solvent
Smiles
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
N(CC(=O)OCC)CC(=O)OCC
Name
potassium cyanate
Quantity
23.3 g
Type
reactant
Smiles
[O-]C#N.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1N(CC(N1)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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